(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
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Overview
Description
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 2-pyridinecarboxaldehyde with isobutylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)carboxylic acid.
Reduction: (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry and metal-organic frameworks.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde): Similar structure but with an aldehyde group instead of an alcohol.
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-amine): Contains an amine group instead of an alcohol.
Uniqueness
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is unique due to the presence of both pyridine and pyrazole rings, which can engage in diverse chemical interactions. The alcohol group provides additional reactivity, allowing for further functionalization and derivatization.
Properties
IUPAC Name |
[1-(2-methylpropyl)-3-pyridin-2-ylpyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10(2)7-16-8-11(9-17)13(15-16)12-5-3-4-6-14-12/h3-6,8,10,17H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSSLNCELFZVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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